Dehydroxydehydro Terfenadine

Description

Contextualization as a Chemical Entity Related to Terfenadine (B1681261)

Dehydroxydehydro terfenadine is a structural derivative and a known impurity of terfenadine. cymitquimica.compharmaffiliates.comlgcstandards.com Terfenadine was a non-sedating histamine (B1213489) H1-receptor antagonist previously used to treat allergic conditions. vulcanchem.comnih.gov However, it was withdrawn from the market due to concerns about cardiotoxicity, specifically the risk of cardiac arrhythmias. vulcanchem.comwikipedia.org

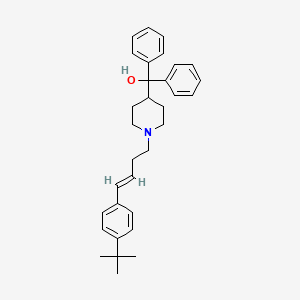

The chemical structure of this compound is closely related to its parent compound. While terfenadine has the molecular formula C32H41NO2, this compound's formula is C32H39NO. vulcanchem.comnih.gov This difference arises from two key structural modifications: the absence of a hydroxyl group and the presence of an unsaturated double bond in the alkyl chain attached to the piperidine (B6355638) ring. vulcanchem.com Specifically, it features an (E)-but-3-enyl linkage, which introduces a degree of rigidity to the molecule compared to the saturated butyl chain found in terfenadine. vulcanchem.com These structural distinctions are pivotal for its use in comparative pharmacological studies.

Current Status and Research Relevance of this compound

Currently, this compound is intended for laboratory and research use only and is not meant for therapeutic or diagnostic applications. cymitquimica.comscbt.com It is often supplied as an analytical standard, identified as "Terfenadine Impurity G," for use in quality control and analytical testing of terfenadine-related substances. cymitquimica.compharmaffiliates.com

The research relevance of this compound is multifaceted:

Structure-Activity Relationship (SAR) Studies: As a derivative of terfenadine, it serves as a valuable tool for researchers studying the SAR of histamine H1 receptor antagonists. By comparing its binding affinity and functional activity with terfenadine and its active metabolite, fexofenadine (B15129), scientists can gain insights into how specific molecular features influence the efficacy and safety profiles of antihistamines. vulcanchem.com

Drug Development and Medicinal Chemistry: The structural modifications in this compound exemplify how chemical alterations can be used to modify the properties of a parent drug. This serves as a case study in drug development for addressing safety concerns while attempting to preserve pharmacological activity. vulcanchem.com

Cancer Research: Recent studies have highlighted the anticancer properties of terfenadine, particularly its ability to suppress STAT3 signaling in colorectal cancer cells. vulcanchem.comfrontiersin.org Consequently, this compound may be a valuable compound for further investigation into this signaling pathway, potentially serving as a lead structure for the development of novel anticancer agents. vulcanchem.com

Chemical and Physical Properties

The fundamental properties of this compound are outlined below.

| Property | Value |

| CAS Number | 104953-06-2 |

| Molecular Formula | C32H39NO |

| Molecular Weight | 453.66 g/mol |

| IUPAC Name | [1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidin-4-yl]-diphenylmethanol |

| Synonyms | Terfenadine Impurity G, (1-(4-(4-(tert-butyl)Phenyl)but-3-en-1-yl)piperidin-4-yl)diphenylmethanol |

Data sourced from multiple references. vulcanchem.comcymitquimica.compharmaffiliates.com

Structural Comparison: Terfenadine vs. This compound

This table highlights the key structural and chemical differences between the parent compound and its derivative.

| Feature | Terfenadine | This compound |

| Molecular Formula | C32H41NO2 nih.gov | C32H39NO vulcanchem.com |

| Molecular Weight | 471.67 g/mol chemicalbook.com | 453.66 g/mol vulcanchem.com |

| Key Functional Group | Contains a secondary alcohol (hydroxyl group) on the butyl chain. nih.gov | Lacks the secondary alcohol on the butyl chain. vulcanchem.com |

| Alkyl Chain | Saturated n-butyl chain. vulcanchem.com | Unsaturated (E)-but-3-enyl chain (contains a double bond). vulcanchem.com |

| Primary Role | Withdrawn antihistamine prodrug. wikipedia.org | Research chemical and analytical impurity standard. cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidin-4-yl]-diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO/c1-31(2,3)27-19-17-26(18-20-27)12-10-11-23-33-24-21-30(22-25-33)32(34,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-20,30,34H,11,21-25H2,1-3H3/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTTZRLNHNLXQW-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/CCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104953-06-2 | |

| Record name | (1-(4-(4-(1,1-Dimethylethyl)phenyl)but-3-enyl)piperidin-4-yl)diphenylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104953062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-(4-(4-(1,1-DIMETHYLETHYL)PHENYL)BUT-3-ENYL)PIPERIDIN-4-YL)DIPHENYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T6HU6LQE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pathways of Formation and Biotransformation

Investigation of Dehydroxydehydro Terfenadine (B1681261) as a Terfenadine Metabolite or Degradation Product

Dehydroxydehydro terfenadine, identified as Terfenadine EP Impurity G, is characterized by the chemical formula C₃₂H₃₉NO. chemicalbook.comsynzeal.com Its structure, 1-[4-[4-(1,1-Dimethylethyl)-phenyl]but-3-enyl]piperidin-4-yl]diphenylmethanol, indicates that it is a dehydration product of terfenadine, involving the loss of a hydroxyl group from the butyl chain and the subsequent formation of a double bond. chemicalbook.com

The primary pathway for the formation of this compound from terfenadine is believed to be through chemical degradation, specifically acid-catalyzed dehydration. chegg.comchegg.com Terfenadine possesses two alcohol functional groups. The tertiary alcohol is more likely to dehydrate rapidly because it forms a more stable carbocation intermediate, stabilized by the two attached phenyl groups. chegg.comchegg.com This chemical transformation is not reported as a result of enzymatic processes within the body.

While the metabolism of terfenadine is extensive, with approximately 99% of the absorbed drug undergoing biotransformation, the identified major metabolites are fexofenadine (B15129) (the carboxylic acid metabolite), azacyclonol (B1665903), and terfenadine alcohol. nih.govnih.gov The formation of these metabolites is primarily catalyzed by the cytochrome P450 enzyme system, particularly CYP3A4. nih.govnih.gov The scientific literature detailing the metabolic pathways of terfenadine does not include this compound as a metabolite. nih.govnih.govresearchgate.net

The formation of this compound is a dehydration reaction, which is neither an oxidative nor a reductive process in the context of typical metabolic pathways. The primary metabolic transformations of terfenadine involve oxidation, such as the hydroxylation of the tert-butyl group to form terfenadine alcohol and its subsequent oxidation to fexofenadine, as well as N-dealkylation. nih.govnih.gov There is no evidence in the reviewed literature to suggest that oxidative or reductive processes are directly involved in the formation of this compound from terfenadine.

Intrinsic Metabolic Fate of this compound

There is currently no available scientific literature that describes the intrinsic metabolic fate or potential biotransformation pathways of this compound. As it is considered a degradation product or impurity rather than a significant metabolite of terfenadine, its subsequent metabolism has not been a focus of published research.

Consistent with the lack of information on its biotransformation, there are no reports on the characterization of any subsequent metabolites of this compound.

Enzymatic Systems and Reaction Kinetics in Dehydroxydehydro Terfenadine Chemistry

Cytochrome P450 Monooxygenases in Formation and Metabolism

The formation and metabolism of terfenadine (B1681261) and its derivatives are predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the biotransformation of a vast array of xenobiotics.

Studies on terfenadine metabolism have identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for its biotransformation. nih.govwikipedia.org Terfenadine is extensively metabolized by CYP3A4 in the liver, leading to the formation of two major metabolites: terfenadine alcohol (the initial hydroxylated product) and azacyclonol (B1665903) (formed through N-dealkylation). nih.gov The formation of terfenadine alcohol is considered the primary step in terfenadine's metabolic pathway. nih.gov

Further research has indicated the involvement of other CYP isoforms in the metabolism of terfenadine, albeit to a lesser extent. Cytochrome P450 2D6 (CYP2D6) and Cytochrome P450 2J2 (CYP2J2) have also been shown to catalyze the hydroxylation of terfenadine. nih.govnih.gov

While direct studies on the isoform specificity for Dehydroxydehydro Terfenadine are scarce, the structural similarities to terfenadine suggest a high probability of involvement for the same CYP isoforms, particularly CYP3A4. The table below summarizes the kinetic parameters for the formation of the primary hydroxylated metabolite of terfenadine by different CYP isoforms.

Table 1: Catalytic Efficiency of CYP Isoforms in Terfenadine Hydroxylation

| CYP Isoform | Vmax (pmol/min/nmol P450) | KM (µM) |

|---|---|---|

| CYP3A4 | 1257 | 9 |

| CYP2D6 | 206 | 13 |

Data sourced from a study on terfenadine metabolism. nih.gov

The interaction between terfenadine and the active sites of CYP enzymes has been investigated through molecular modeling and substrate binding studies. For instance, computer modeling has demonstrated that terfenadine can readily dock into the active site of a CYP2D6 protein model. nih.gov This is further supported by overlay studies with known CYP2D6 substrates like dextromethorphan, which show that the t-butyl group and nitrogen atom of terfenadine can align with similar regions in the substrate. nih.gov

Substrate binding titrations with recombinant P450 2J2 have shown tight binding affinities for terfenadine, with dissociation constant (Kd) values in the low micromolar range. nih.gov This indicates a strong interaction between the enzyme and the substrate, which is a prerequisite for efficient catalysis. Although specific binding studies for this compound are not available, its structural similarity to terfenadine suggests that it would likely exhibit comparable binding characteristics within the active sites of the same P450 enzymes.

Contribution of Other Xenobiotic-Metabolizing Enzymes

Common Phase II enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs). wikipedia.org While the metabolism of terfenadine is well-characterized in terms of Phase I reactions, the specific contributions of Phase II enzymes to the metabolism of its derivatives, including this compound, are not well-defined in the available literature. It is plausible that hydroxylated metabolites of these compounds could undergo glucuronidation or sulfation.

Kinetic Characterization of Enzymatic Reactions

The kinetics of enzymatic reactions are fundamental to understanding the rate at which a substrate is converted to a product. nih.gov For terfenadine, kinetic studies have been crucial in defining the roles of different CYP isoforms. For example, the rate of formation of terfenadine acid from terfenadine alcohol, a reaction also catalyzed by CYP3A4, is nearly nine times faster than the formation of azacyclonol from the same substrate. nih.gov

Steady-state kinetic analyses of terfenadine hydroxylation by wild-type and variant forms of CYP2J2 have also been performed, indicating that certain genetic variations can impact catalytic activity. nih.gov Unfortunately, specific kinetic data (such as Kcat and Km values) for the enzymatic formation or metabolism of this compound are not present in the reviewed scientific literature. The characterization of these parameters would be essential for a complete understanding of its biochemical fate.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to isolating Dehydroxydehydro Terfenadine (B1681261) from complex matrices for subsequent analysis. Both high-performance liquid chromatography and gas chromatography offer distinct advantages in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds like Dehydroxydehydro Terfenadine. Method development focuses on achieving optimal separation, sensitivity, and reproducibility. While specific methods for this compound are not extensively published, the development would parallel the well-established methods for terfenadine. researchgate.net Reversed-phase HPLC is a common approach, utilizing a C18 stationary phase to separate the non-polar compound from more polar substances. nih.gov

Key aspects of HPLC method development include the selection of the mobile phase, column, and detector. A typical mobile phase would consist of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer. mdpi.com UV detection is often employed, with the wavelength selected based on the chromophores present in the molecule; for terfenadine, a wavelength of 254 nm has been used effectively. nih.gov For quantification, a calibration curve is generated using standards of known concentration. The precision of such methods is often high, with relative standard deviations typically below 5%. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Terfenadine-Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | mdpi.com |

| Detection | UV at 254 nm | nih.gov |

| Flow Rate | Typically 1.0 mL/min | nih.gov |

| Internal Standard | Deuterated analogue of the analyte | nih.gov |

This table represents typical conditions for the parent compound, terfenadine, which would serve as a starting point for developing a method for this compound.

Gas Chromatography (GC) is generally suited for volatile and thermally stable compounds. Due to its high molecular weight and presence of a polar functional group, this compound is not inherently suitable for direct GC analysis. Therefore, a derivatization step would be necessary to convert it into a more volatile and thermally stable derivative. This process is common for complex pharmaceutical molecules when GC analysis is desired. For the parent compound terfenadine, GC-MS analysis has been documented, implying that with appropriate derivatization, this technique is viable. nih.gov

Mass Spectrometric Elucidation and Profiling

Mass spectrometry (MS) is an indispensable tool for the structural analysis of this compound, providing information on its molecular weight and fragmentation patterns. When coupled with a chromatographic separation technique, it offers unparalleled specificity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for analyzing compounds like this compound in complex biological matrices. bioxpedia.com This method combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov For terfenadine and its metabolites, LC-MS/MS methods have been developed that can detect concentrations at the picogram per milliliter level in plasma. nih.govnih.gov

In a typical LC-MS/MS workflow, the analyte is first separated on an HPLC column and then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique for this class of molecules, typically operating in positive ion mode. nih.govrsc.org The first stage of mass analysis (MS1) selects the protonated molecular ion ([M+H]⁺) of this compound, which has a predicted m/z of 454.31044. vulcanchem.com This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). The specific fragmentation pattern serves as a structural fingerprint for the compound, enabling definitive identification and differentiation from related substances. This technique is also crucial for studying drug metabolism, as it can identify and characterize metabolites in various biological samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a compound. For this compound (C₃₂H₃₉NO), HRMS can confirm its molecular formula by measuring its mass with a high degree of accuracy, typically within a few parts per million (ppm). This capability helps to distinguish it from other compounds that may have the same nominal mass but different elemental formulas.

Collision Cross Section (CCS) values, which can be measured using ion mobility-mass spectrometry (a type of HRMS), provide an additional dimension of characterization based on the ion's size and shape in the gas phase. vulcanchem.com

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Ions

| Ion | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 454.31044 | 221.1 |

| [M+Na]⁺ | 476.29238 | 235.2 |

| [M+NH₄]⁺ | 471.33698 | 228.4 |

| [M+K]⁺ | 492.26632 | 224.9 |

| [M-H]⁻ | 452.29588 | 228.5 |

Data sourced from Vulcanchem. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. While mass spectrometry can provide the molecular formula and fragmentation data, NMR reveals the precise arrangement of atoms within the molecule. Both ¹H NMR and ¹³C NMR spectra would be essential for the definitive structural assignment of this compound. nih.gov

The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. chemicalbook.com The ¹³C NMR spectrum would show the number of unique carbon atoms in the molecule. nih.gov By comparing the NMR spectra of this compound to that of terfenadine, the specific structural changes—namely the absence of a hydroxyl group and the presence of a double bond—could be confirmed. For instance, the signal corresponding to the hydroxyl proton in terfenadine would be absent, and new signals in the olefinic region of the ¹H NMR spectrum would appear, confirming the "dehydro" modification.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₃₂H₃₉NO |

| Terfenadine | C₃₂H₄₁NO₂ |

| Acetonitrile | C₂H₃N |

Spectroscopic Analysis in Research Contexts (e.g., Raman Spectroscopy for fingerprinting)

Spectroscopic techniques are indispensable tools in the analytical chemist's arsenal, providing detailed information about molecular structure, functional groups, and chemical bonding. While specific spectroscopic data for this compound is not extensively available in public literature, its structural relationship to well-characterized compounds, particularly its core piperidine (B6355638) structure, allows for informed predictions of its spectral behavior.

Raman Spectroscopy: A Tool for Chemical Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides a unique "fingerprint" of a molecule based on its vibrational modes. This makes it a powerful tool for structural characterization and identification. Although a dedicated Raman spectrum for this compound is not publicly documented, the analysis of its key structural component, the piperidine ring, offers valuable insights into its expected spectral features.

Research on piperidine and its derivatives reveals characteristic Raman bands that can be anticipated in the spectrum of this compound. aip.orgresearchgate.netresearchgate.netaip.orgderpharmachemica.com The piperidine ring vibrations, including C-C and C-N stretching and deformation modes, would produce a series of distinct peaks. The presence of the diphenylmethanol (B121723) and the 4-(4-tert-butylphenyl)but-3-enyl substituents would introduce additional complexity and unique spectral markers. For instance, the aromatic C-H stretching vibrations of the phenyl rings would appear at higher wavenumbers, while the C=C stretching of the butenyl chain would also give a characteristic signal.

The unique combination of these spectral features would constitute the Raman fingerprint of this compound, allowing for its unambiguous identification and differentiation from its parent compound, Terfenadine, and its primary metabolite, Fexofenadine (B15129).

Mass Spectrometry for Structural Confirmation

Mass spectrometry is another powerful analytical technique that provides information about the mass-to-charge ratio of ionized molecules, enabling the determination of molecular weight and elemental composition. In the context of this compound, mass spectrometry-based analyses are critical for confirming its molecular structure.

Predicted collision cross-section (CCS) values, which are derived from ion mobility-mass spectrometry, offer a further dimension of structural characterization. These values are dependent on the size, shape, and charge of the ion and can be used to differentiate between isomers and conformers. For this compound, predicted CCS values for various adducts have been calculated, providing a valuable dataset for its analytical identification. vulcanchem.com

Detailed Research Findings

The table below presents the predicted collision cross-section (CCS) values for various adducts of this compound, which are instrumental in its identification through mass spectrometry. vulcanchem.com

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 454.31044 | 221.1 |

| [M+Na]⁺ | 476.29238 | 235.2 |

| [M+NH₄]⁺ | 471.33698 | 228.4 |

| [M+K]⁺ | 492.26632 | 224.9 |

| [M-H]⁻ | 452.29588 | 228.5 |

| [M+Na-2H]⁻ | 474.27783 | 231.4 |

| [M]⁺ | 453.30261 | 225.5 |

| [M]⁻ | 453.30371 | 225.5 |

Computational and Theoretical Investigations of Dehydroxydehydro Terfenadine

Molecular Dynamics Simulations of Conformational Landscapes

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the physical movement of atoms and molecules over time. For a flexible molecule like dehydroxydehydro terfenadine (B1681261), MD simulations can illuminate its conformational landscape—the collection of three-dimensional shapes the molecule can adopt.

Terfenadine itself is known to be a flexible molecule. acs.orgx-mol.com This flexibility is centered around the butylpiperidine core, which connects the diphenylmethanol (B121723) group to the p-tert-butylphenyl group. acs.orgx-mol.com The dehydration to form dehydroxydehydro terfenadine would introduce a double bond, adding some rigidity to the diphenylmethyl portion, but significant flexibility would remain in the rest of the structure.

MD simulations, often employing force fields like OPLS (Optimized Potentials for Liquid Simulations), can be performed on this compound in various environments, such as in a vacuum or solvated in water, to mimic physiological conditions. acs.orgresearchgate.net By running simulations for nanoseconds or longer, researchers can track key structural parameters. acs.org

Key insights from hypothetical MD simulations would include:

Dihedral Angle Distributions: Tracking the torsion angles along the flexible butyl chain would reveal the most populated conformational families.

Root Mean Square Deviation (RMSD): This metric would show how the molecule's structure fluctuates over time, indicating stable and unstable regions.

Intramolecular Interactions: The simulations could identify transient hydrogen bonds or other non-covalent interactions that stabilize certain conformations. rsc.org

Table 1: Hypothetical Conformational Analysis Data from a 100 ns MD Simulation

| Parameter | Conformer 1 (65% Population) | Conformer 2 (25% Population) | Conformer 3 (10% Population) |

|---|---|---|---|

| Description | Extended Butyl Chain | Folded Butyl Chain | Twisted Piperidine (B6355638) Ring |

| Average RMSD (Å) | 1.8 ± 0.3 | 2.5 ± 0.5 | 3.1 ± 0.6 |

| Key Dihedral Angle (C-C-C-N) | 175° ± 10° | 65° ± 15° | -90° ± 20° |

Quantum Chemical Studies of Reaction Energetics and Transition States

Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), can provide a deep understanding of chemical reactions at the electronic level. mdpi.commdpi.com For this compound, QC methods would be invaluable for studying its formation from terfenadine.

The conversion of terfenadine, a tertiary alcohol, to this compound is an acid-catalyzed dehydration reaction. libretexts.orgyoutube.com The mechanism likely proceeds via an E1 pathway. libretexts.org

Steps in the E1 dehydration of terfenadine:

Protonation: The hydroxyl group of terfenadine is protonated by an acid, forming a good leaving group (water). youtube.com

Carbocation Formation: The protonated alcohol dissociates, leaving a tertiary carbocation intermediate.

Deprotonation: A base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond. libretexts.org

QC calculations can model the potential energy surface of this reaction, identifying the energies of the reactants, intermediates, transition states, and products. researchgate.net This allows for the calculation of the activation energy—the energy barrier that must be overcome for the reaction to occur. mdpi.com Methods like B3LYP or ωB97XD with appropriate basis sets (e.g., 6-31G*) are commonly used for such studies. mdpi.comresearchgate.net

Table 2: Hypothetical DFT-Calculated Energies for Terfenadine Dehydration

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Terfenadine + H+ | Reactants | 0.0 |

| Protonated Terfenadine | Intermediate 1 | -5.2 |

| Transition State 1 (TS1) | Water leaving | +15.8 |

| Carbocation + H2O | Intermediate 2 | +8.4 |

| Transition State 2 (TS2) | Deprotonation | +12.1 |

| This compound + H3O+ | Products | -2.5 |

In Silico Prediction of Metabolic Hot Spots and Enzymatic Susceptibility

Once formed, this compound would itself be subject to metabolism, primarily by cytochrome P450 (CYP) enzymes. nih.gov In silico tools for metabolism prediction can identify "metabolic hot spots"—the atoms or functional groups on a molecule most likely to be modified by metabolic enzymes. cam.ac.uknews-medical.net

Terfenadine is a known substrate for CYP3A4 and, to a lesser extent, CYP2D6. nih.govnih.gov These enzymes are responsible for its conversion to fexofenadine (B15129) and other metabolites. researchgate.net It is highly probable that these same enzymes would act on this compound. The introduction of a new double bond in this compound creates a potential new site for metabolism, such as epoxidation.

Computational tools like StarDrop™, MetaSite, or SMARTCyp combine knowledge of substrate specificity and chemical reactivity to predict sites of metabolism. researchgate.net These programs analyze the molecule's structure to identify sites that are both sterically accessible to the enzyme's active site and chemically reactive enough to undergo oxidation.

Predicted metabolic transformations for this compound could include:

Epoxidation: Oxidation of the newly formed double bond.

Hydroxylation: Addition of -OH groups to the aromatic rings or the tert-butyl group.

N-dealkylation: Removal of the butyl group attached to the piperidine nitrogen. jst.go.jp

Table 3: Predicted Metabolic Hot Spots on this compound

| Hot Spot Rank | Molecular Site | Predicted Reaction | Likely Enzyme(s) |

|---|---|---|---|

| 1 | tert-Butyl group | Hydroxylation | CYP3A4, CYP2D6 |

| 2 | Alkene (double bond) | Epoxidation | CYP3A4 |

| 3 | Piperidine N-butyl group | N-dealkylation | CYP3A4 |

| 4 | p-substituted phenyl ring | Aromatic Hydroxylation | CYP3A4, CYP2D6 |

Ligand-Protein Interaction Modeling for Potential Enzyme Recognition

To understand how this compound is recognized and processed by metabolic enzymes, ligand-protein interaction modeling, particularly molecular docking, is employed. mdpi.commdpi.com This technique predicts the preferred orientation and binding affinity of a ligand (this compound) within the active site of a protein (like CYP3A4).

Crystal structures of human CYP enzymes, such as CYP3A4, are available in the Protein Data Bank and serve as templates for docking studies. jst.go.jpmdpi.com Using software like AutoDock or GOLD, a model of this compound can be "docked" into the enzyme's active site. The program then calculates a "docking score," which estimates the binding affinity, and reveals the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the complex. mdpi.com

Modeling studies have shown that terfenadine fits well into the active site of CYP3A4. jst.go.jp A similar study for this compound would likely show that it also binds effectively. The planar nature of the new alkene group might alter its orientation compared to the parent drug, potentially placing different parts of the molecule closer to the heme iron, the catalytic center of the enzyme. researchgate.net Comparing the docking scores and binding poses of terfenadine and its metabolite can help explain differences in their metabolic rates and profiles. biorxiv.org

Table 4: Hypothetical Docking Results into CYP3A4 Active Site

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Distance to Heme Iron (Å) |

|---|---|---|---|

| Terfenadine | -9.8 | Arg106, Arg212, Ser119 | 4.5 (tert-butyl C) |

| This compound | -9.5 | Arg106, Phe215, Ser119 | 4.1 (alkene C) |

Unable to Generate Article: No Scientific Information Found for "this compound"

Following a comprehensive search of scientific literature and databases, no information, research findings, or data could be located for the chemical compound specified as “this compound.” The requested article, which was to focus solely on the biotransformation of this specific compound using various in vitro and preclinical models, cannot be generated due to the absence of any available scientific documentation.

The search for data on "this compound" across multiple scientific publication repositories yielded no results. This indicates that the compound is likely not a recognized or studied metabolite of terfenadine under this specific name.

Extensive research is available for the parent drug, terfenadine , and its well-characterized metabolites, such as fexofenadine (terfenadine carboxylate metabolite), an alcohol metabolite (t-butyl hydroxy terfenadine), and azacyclonol (B1665903) . Studies on these compounds frequently utilize the methodologies requested in the outline, including subcellular fractions (microsomes, S9), isolated hepatocytes, and various preclinical models to investigate metabolic pathways. nih.govnih.gov

However, the user's instructions strictly required the article to focus solely on "this compound" and to exclude information outside the explicit scope of the provided outline. As no data exists for this specific compound, fulfilling the request for a thorough, informative, and scientifically accurate article is not possible without violating these core instructions.

Therefore, no content can be provided for the following outlined sections concerning "this compound":

In Vitro and Preclinical Research Models for Biotransformation Studies

Mechanistic Investigations in Non-Human Biological Systems for Metabolic Fate

Ex Vivo Analysis of Tissue Metabolism

We are unable to proceed without verifiable scientific information on the subject compound.

Role in Pharmaceutical Impurity Profiling and Reference Standard Development

Analytical Characterization as a Terfenadine (B1681261) Impurity

Dehydroxydehydro Terfenadine, also known as Terfenadine Impurity G, is a recognized process-related impurity of the antihistamine Terfenadine. cymitquimica.com Its chemical formula is C₃₂H₃₉NO, and it has a molecular weight of 453.66 g/mol . cymitquimica.comvulcanchem.com The compound's structure features a piperidine (B6355638) ring with a diphenylmethanol (B121723) substituent and a 4-(4-tert-butylphenyl)but-3-enyl group attached to the piperidine nitrogen. vulcanchem.com A key distinguishing feature from the parent drug, Terfenadine, is the unsaturated (E)-but-3-enyl linkage, which introduces a double bond and removes a hydroxyl group. vulcanchem.com

The analytical characterization of this impurity is crucial for ensuring the quality and safety of Terfenadine active pharmaceutical ingredients (APIs) and finished drug products. Techniques such as mass spectrometry (MS) are vital for its identification. The predicted collision cross-section (CCS) values, particularly in mass spectrometry analysis, help in its structural characterization and differentiation from other related substances. vulcanchem.com

Table 1: Predicted Physicochemical Properties of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 454.31044 | 221.1 |

| [M+Na]⁺ | 476.29238 | 235.2 |

| [M+NH₄]⁺ | 471.33698 | 228.4 |

| [M+K]⁺ | 492.26632 | 224.9 |

| [M-H]⁻ | 452.29588 | 228.5 |

Data sourced from analytical predictions used in compound characterization. vulcanchem.com

Development and Validation of Methods for Purity Assessment in Related Substances

The control of impurities is a critical aspect of pharmaceutical manufacturing and quality control. Regulatory guidelines require the development of validated, stability-indicating analytical methods to detect and quantify any impurities in drug substances and products. For Terfenadine, various high-performance liquid chromatography (HPLC) methods have been developed to separate the main compound from its related substances, including process impurities like this compound and degradation products. nih.govglobalresearchonline.net

These methods are typically developed using a reversed-phase (RP-HPLC) approach. d-nb.infoajptonline.com A common setup involves a C18 column as the stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724). d-nb.infoajptonline.com Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantitation (LOQ). nih.govd-nb.info The goal is to ensure that the method can reliably separate and quantify impurities to guarantee that they are below acceptable safety thresholds. synzeal.com

Table 2: Example of Chromatographic Conditions for Terfenadine and Related Substances Analysis

| Parameter | Condition |

|---|---|

| Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Symmetry C18 (4.6 x 250mm, 5µm) |

| Mobile Phase | Methanol : Phosphate Buffer (pH 3.0) in a 70:30 v/v ratio |

| Flow Rate | 1.1 mL/min |

| Detection | UV at 230 nm |

This table represents a typical validated method for the simultaneous estimation of antihistamines. ajptonline.com

Application as a Reference Standard in Drug Metabolism and Impurity Research

This compound serves as a vital reference standard for the pharmaceutical industry. cymitquimica.com A reference standard is a highly purified compound used as a measurement benchmark in analytical tests. The availability of well-characterized reference standards for impurities is essential for several key activities in pharmaceutical development and manufacturing. lgcstandards.com

In this role, this compound is used for:

Analytical Method Development and Validation : It is used to confirm the specificity of analytical methods, ensuring the method can distinguish between the impurity and the active ingredient. synzeal.com

Quality Control (QC) Testing : It allows for the accurate identification and quantification of this specific impurity in routine batch release testing of Terfenadine. synzeal.com

Stability Studies : It helps in monitoring the formation of impurities under stress conditions (such as heat, light, and humidity), which is crucial for determining the shelf life and appropriate storage conditions for the drug product. nih.gov

Structure-Activity Relationship (SAR) Studies : As a structural analog of Terfenadine, it can be used in research to understand how specific molecular features influence the pharmacological activity and safety profiles of antihistamine compounds. vulcanchem.com

The production of such reference standards is often conducted under stringent quality systems, such as ISO 17034, to ensure their identity, purity, and stability. lgcstandards.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.